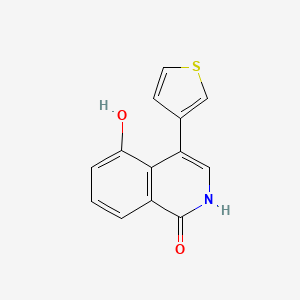

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one

Description

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolin-1(2H)-one core substituted with a hydroxyl group at position 5 and a thiophen-3-yl moiety at position 2. Isoquinolin-1(2H)-one derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects . The thiophene substituent introduces sulfur-containing aromaticity, which may influence electronic properties, metabolic stability, and binding affinity compared to phenyl or naphthyl analogs .

Properties

CAS No. |

656234-37-6 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

5-hydroxy-4-thiophen-3-yl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C13H9NO2S/c15-11-3-1-2-9-12(11)10(6-14-13(9)16)8-4-5-17-7-8/h1-7,15H,(H,14,16) |

InChI Key |

JXCHJOBUZZZWII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

Introduction of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several types of reactions typical of isoquinolinones and thiophene-containing systems:

Oxidation

-

Mechanism : The hydroxyl group and aromatic rings are susceptible to oxidation.

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic conditions.

-

Products : Oxidation may yield quinone-like derivatives or oxidized thiophene moieties.

Reduction

-

Mechanism : Reduction targets the carbonyl group (C=O) or thiophene ring.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Reduced derivatives such as secondary alcohols or hydrogenated thiophene rings.

Substitution Reactions

-

Mechanism : The thiophene ring and isoquinoline core undergo electrophilic substitution.

-

Reagents : Halogenating agents (e.g., bromine, chlorine gas) or nucleophiles .

-

Products : Halogenated derivatives or nucleophilic adducts at reactive positions.

Reaction Conditions and Reagents

Transannular Amidobromination/Elimination

A key synthesis method involves a transannular amidobromination step:

-

Amidobromination : Reaction of a nine-membered enelactam precursor with NBS (N-bromosuccinimide) and diphenylphosphoric acid .

-

Elimination : Base-mediated elimination forms the pyrrolo[1,2-b]isoquinolinone framework .

-

Functionalization : Further iodination or Suzuki coupling introduces substituents .

This method achieves yields up to 80% for analogous isoquinolinones .

Iodination and Cross-Coupling

-

Iodination : Use of I₂ or NIS (N-iodosuccinimide) introduces iodine at reactive positions, enabling subsequent Suzuki coupling .

-

Cross-Coupling : Suzuki-Miyaura coupling replaces iodine with aryl or heteroaryl groups .

Stability and Reactivity Trends

-

Stability : Stable under standard laboratory conditions but reactive under extreme pH or temperature.

-

Reactivity :

-

The thiophene ring is prone to electrophilic substitution due to aromaticity.

-

The isoquinolinone carbonyl reacts readily with nucleophiles or reducing agents.

-

Biological Implications of Reactivity

The compound’s reactivity is linked to its potential biological activity:

-

Enzyme Inhibition : Oxidation products may interact with cyclooxygenase (COX) enzymes, relevant to anti-inflammatory applications.

-

Antioxidant Activity : Hydroxyl and thiophene groups contribute to free radical scavenging, enhancing antioxidant properties.

Experimental Challenges

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that isoquinoline derivatives exhibit cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one has also been investigated. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Organic Synthesis

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, enabling the development of novel compounds with enhanced biological activities. For example, it can be used as a precursor for synthesizing kinase inhibitors that target specific signaling pathways involved in cancer progression .

Organic Light Emitting Diodes (OLEDs)

The electronic properties of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one make it suitable for applications in materials science, particularly in organic electronics. Its incorporation into OLEDs has been explored due to its ability to emit light efficiently when subjected to electrical stimulation . This application is promising for the development of energy-efficient lighting and display technologies.

Photovoltaic Cells

Additionally, this compound has potential applications in photovoltaic cells where it can be utilized as a light-harvesting material due to its favorable absorption properties in the visible spectrum . The integration of such compounds into solar cells could enhance their efficiency and stability.

Case Studies

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinolin-1(2H)-one derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at positions 4 and 3. Below is a detailed comparison of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one with key analogs:

5-Hydroxy-4-(3-(pyrrolidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one (CAS 17330-79-9)

- Structure : Features a pyrrolidine-substituted phenyl group at position 4.

- Bioactivity: The pyrrolidine moiety enhances basicity and may improve solubility, while the phenyl group supports π-π stacking interactions.

5-Hydroxy-4-(naphthalen-2-yl)isoquinolin-1(2H)-one (CAS 1360904-47-7)

- Structure : Substituted with a naphthalen-2-yl group at position 4.

- Bioactivity : The bulky naphthalene group enhances lipophilicity, favoring membrane permeability and target engagement in hydrophobic pockets. Such derivatives are explored for antitumor applications .

- Key Difference : The thiophene group in the target compound is smaller and less lipophilic, which may reduce off-target binding but improve aqueous solubility .

5-Hydroxy-4-(3-methoxyphenyl)isoquinolin-1(2H)-one (CAS 656234-24-1)

- Structure : Contains a methoxy-substituted phenyl group at position 4.

- This compound has shown promise in modulating TNF-α production .

- Key Difference : The thiophene substituent in the target compound introduces sulfur’s electron-rich character, which may alter redox properties and binding kinetics compared to methoxy-phenyl derivatives .

2-Phenylisoquinolin-1(2H)-one (e.g., Duvelisib)

- Structure : Lacks a substituent at position 4 but includes a phenyl group at position 2.

- Bioactivity : Clinically used as a PI3K inhibitor for leukemia. The 2-phenyl group is critical for binding to the ATP pocket of kinases .

- Key Difference: The target compound’s 4-thiophen-3-yl substitution may redirect selectivity toward non-kinase targets, such as 5-HT3 receptors or TNF-α pathways, due to altered steric and electronic profiles .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Metabolic Stability : The thiophene moiety is less prone to CYP450-mediated oxidation compared to phenyl or pyrrolidine groups, suggesting improved pharmacokinetics .

- Target Selectivity : Preliminary molecular docking studies suggest that the thiophene group may favor interactions with cysteine-rich domains in TNF-α or 5-HT3 receptors over kinase targets .

Biological Activity

5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one

- Molecular Formula : C13H9NO2S

- CAS Number : 10377122

Research indicates that 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one exhibits several mechanisms that contribute to its biological activity:

- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, it was noted that similar isoquinoline derivatives demonstrated IC50 values ranging from 0.06 to 0.46 µM against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one may possess comparable efficacy .

- Induction of Apoptosis : In studies involving cancer cell lines, compounds structurally related to 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one have induced apoptosis through the activation of apoptotic pathways, including caspase activation .

- Inhibition of Inflammatory Pathways : The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation, similar to other thiophene-containing compounds .

Biological Activity Data

The following table summarizes key biological activities and findings associated with 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one and related compounds:

| Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 0.46 | Cell cycle arrest and apoptosis |

| Antiproliferative | A549 (Lung Cancer) | 0.32 | Inhibition of tubulin polymerization |

| Anti-inflammatory | Macrophage Model | N/A | Cytokine modulation |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 0.21 | Caspase activation |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antiproliferative effects of various isoquinoline derivatives, including those similar to 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one, revealing significant activity against cancer cell lines with minimal toxicity towards non-cancerous cells .

- Molecular Docking Studies : Molecular docking simulations have indicated that the compound can effectively bind to key targets involved in cancer proliferation and inflammatory responses, suggesting a multi-target mechanism of action .

- Synergistic Effects : Research has explored the combination of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one with other therapeutic agents, demonstrating enhanced antiproliferative effects when used in conjunction with chemotherapeutic drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of thiophene-containing precursors with isoquinolinone intermediates. Key steps include:

- Cyclocondensation : Use of acidic or basic catalysts (e.g., polyphosphoric acid) to facilitate ring closure.

- Functional Group Protection : Hydroxy groups may require protection (e.g., acetyl or tert-butyldimethylsilyl) to prevent side reactions during iodination or alkylation .

- Reaction Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry of the thiophene and isoquinolinone moieties.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and detect trace byproducts, especially when commercial sources lack analytical data .

Q. How to design initial biological activity assays for this compound?

- Methodological Answer :

- In Vitro Screening : Prioritize cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (MIC determination against Gram+/− bacteria).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-methoxy or halogen-substituted derivatives) to identify critical functional groups .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic inhibition vs. cell-based results) to identify assay-specific artifacts.

- Isosteric Replacement : Test thiophene substitutes (e.g., furan or pyridine) to isolate electronic vs. steric effects .

Q. How to assess the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via HPLC.

- Kinetic Modeling : Determine rate constants for hydrolysis/oxidation to predict shelf-life .

Q. What advanced separation techniques improve purification of complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to isolate polar byproducts.

- Membrane Technologies : Apply nanofiltration to separate low-MW impurities .

Q. How to design a mechanistic study for iodine-mediated functionalization of the isoquinolinone core?

- Methodological Answer :

- Isotopic Labeling : Use I/I tracers to track iodine incorporation sites.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to elucidate rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.